Cas no 110-93-0 (6-Methyl-hepten-2-one)

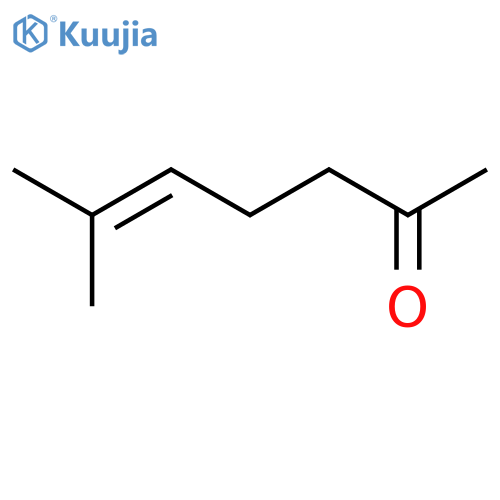

6-Methyl-hepten-2-one structure

商品名:6-Methyl-hepten-2-one

6-Methyl-hepten-2-one 化学的及び物理的性質

名前と識別子

-

- 6-Methylhept-5-en-2-one

- 6-METHYL-5-HEPTEN-2-ONE

- 6-METHYL-5-HEPTENE-2-ONE

- 6-METHYL-HEPT-5-EN-2-ONE

- FEMA 2707

- Methyl isohexenyl ketone

- 2-Methyl-6-oxo-2-heptene

- 2-methylhept-2-en-6-one

- 2-Oxo-6-methylhept-5-ene

- 5-Hepten-2-one,6-methyl-

- 6-methyI-5-hepten-2-one

- 6-methyl-5-hepten-2-on

- 6-Methyl-5-hepten-2-one,(2-2-6)

- 6-methylhept-

- 6-methylhept-5-en

- 6-Methyl-hept-5-en-2-on

- -Methyl hept-5-en-2-one

- Methyl-(4-methyl-3-pentenyl)-keton

- methyl-5-hepten-2-one

- 6-Methyl-hepten-2-on

- 6-Methyl-hepten-2-one

- 2-Methyl-2-hepten-6-one

- 2-methyl-hept-2-ene-6-one

- 6-methyl-2-keto-hept-5-ene

- 6-methylhept

- 6-methylhept-5-en-one

- Methyl hepten

- METHYLHEPTENON

- Prenylacetone

- Methylheptenone

- sulcatone

- METHYL HEPTENONE

- 5-HEPTEN-2-ONE, 6-METHYL-

- Heptenone, methyl-

- FEMA No. 2707

- 6-Methyl-5-hepten-2-one (natural)

- 6-methylheptan-5-ene-2-one

- 6-Methyl hept-5-en-2-one

- UHEPJGULSIKKTP-UHFFFAOYSA-N

- NSC66569

- 448353S93V

- D

- 110-93-0

-

- MDL: MFCD00008905

- インチ: 1S/C8H14O/c1-7(2)5-4-6-8(3)9/h5H,4,6H2,1-3H3

- InChIKey: UHEPJGULSIKKTP-UHFFFAOYSA-N

- ほほえんだ: O=C(C([H])([H])[H])C([H])([H])C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H]

- BRN: 1741705

計算された属性

- せいみつぶんしりょう: 126.10400

- どういたいしつりょう: 126.104465

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 119

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 3

- トポロジー分子極性表面積: 17.1

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 色と性状: レモングラスと酢酸イソブチルの香りを持つ無色または淡黄色の液体。

- 密度みつど: 0.858 g/mL at 20 °C

0.855 g/mL at 25 °C(lit.) - ゆうかいてん: -67.1 ºC

- ふってん: 73 °C/18 mmHg(lit.)

- フラッシュポイント: 華氏温度:132.8°f< br / >摂氏度:56°C< br / >

- 屈折率: n20/D 1.439(lit.)

- PH値: 6.6 (3g/l, H2O, 25℃)

- ようかいど: Soluble in methanol and chloroform.

- すいようせい: 不溶性

- PSA: 17.07000

- LogP: 2.32180

- FEMA: 2707

- ようかいせい: 水に溶けず、アルコールやエーテルと混和することができる。

6-Methyl-hepten-2-one セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H226

- 警告文: P210-P233-P240-P241+P242+P243-P264-P273-P280-P302+P352+P332+P313+P362+P364-P312-P370+P378-P403+P235-P501

- 危険物輸送番号:UN 1224 3/PG 3

- WGKドイツ:1

- 危険カテゴリコード: R10

- セキュリティの説明: S16

- RTECS番号:MJ9700000

- 危険レベル:3

- 危険レベル:3

- 爆発限界値(explosive limit):1.1-7.3%(V)

- 包装等級:III

- 包装グループ:III

- TSCA:Yes

- リスク用語:R10

- ちょぞうじょうけん:かねんりょういき

- 包装カテゴリ:III

- セキュリティ用語:3

6-Methyl-hepten-2-one 税関データ

- 税関コード:2914190090

- 税関データ:

中国税関コード:

2914190090概要:

2914190090他の酸素含有基を含まない無環ケトン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

2914190090他の酸素官能基を有さない無環ケトン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

6-Methyl-hepten-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6832-5 mg |

Sulcatone |

110-93-0 | 99.58% | 5mg |

¥287.00 | 2022-04-26 | |

| ChemScence | CS-W011151-500g |

Sulcatone |

110-93-0 | 99.80% | 500g |

$50.0 | 2022-04-28 | |

| Enamine | EN300-96127-0.5g |

6-methylhept-5-en-2-one |

110-93-0 | 95% | 0.5g |

$19.0 | 2024-05-21 | |

| Enamine | EN300-96127-5.0g |

6-methylhept-5-en-2-one |

110-93-0 | 95% | 5.0g |

$26.0 | 2024-05-21 | |

| TRC | M311900-100g |

6-Methyl-hepten-2-one |

110-93-0 | 100g |

$ 345.00 | 2023-09-07 | ||

| abcr | AB117933-100 g |

6-Methyl-5-hepten-2-one, 98%; . |

110-93-0 | 98% | 100 g |

€59.00 | 2023-07-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13335-100g |

6-Methyl-5-hepten-2-one, 98% |

110-93-0 | 98% | 100g |

¥405.00 | 2023-02-15 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M48805-100ML |

6-Methyl-hepten-2-one |

110-93-0 | 100ml |

¥489.74 | 2023-11-05 | ||

| Enamine | EN300-96127-50.0g |

6-methylhept-5-en-2-one |

110-93-0 | 95% | 50.0g |

$45.0 | 2024-05-21 | |

| Enamine | EN300-96127-0.05g |

6-methylhept-5-en-2-one |

110-93-0 | 95% | 0.05g |

$19.0 | 2024-05-21 |

6-Methyl-hepten-2-one 関連文献

-

Mingliang Bao,Marco Mascini,Osvaldo Griffini,Daniela Burrini,Daniela Santianni,Katia Barbieri Analyst 1999 124 459

-

Stefan Schulz,Jeroen S. Dickschat Nat. Prod. Rep. 2007 24 814

-

Sunil Kr. Jha,Ninoslav Marina,Chuanjun Liu,Kenshi Hayashi Anal. Methods 2015 7 9549

-

4. Microwave assisted facile synthesis of Elvirol, Curcuphenol and Sesquichamaenol using Montmorillonite K-10 clay in dry mediaVasundhara Singh,Anupam Khurana,Irvinder Kaur,Varinder Sapehiyia,Goverdhan L. Kad,Jasvinder Singh J. Chem. Soc. Perkin Trans. 1 2002 1766

-

5. Synthesis of 4- and 5-regioselectively deuteriated geranyl diphosphatesTohru Yamamitsu,Shinji Ohta,Takayuki Suga J. Chem. Soc. Perkin Trans. 1 1989 1811

110-93-0 (6-Methyl-hepten-2-one) 関連製品

- 3796-70-1((E)-6,10-Dimethylundeca-5,9-dien-2-one)

- 1117-52-8(E,E-Farnesylacetone)

- 21978-49-4(5,9,13,17,21,25,29,33-Pentatriacontaoctaen-2-one,6,10,14,18,22,26,30,34-octamethyl-, (5E,9E,13E,17E,21E,25E,29E)-)

- 762-29-8(Farnesalacetone)

- 6809-52-5(Teprenone)

- 3879-26-3(Nerylacetone)

- 689-67-8((E/Z)-Geranylacetone)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:110-93-0)6-Methyl-5-hepten-2-one

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:110-93-0)2,2,6-trimethyl-α-propylcyclohexanepropanol

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ